molecular formula C22H20N4O4S2 B277028 8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline

8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline

Cat. No. B277028
M. Wt: 468.6 g/mol
InChI Key: YVQLFSWAFRDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline, commonly known as QS-QS, is a chemical compound that has been extensively studied for its potential applications in scientific research. QS-QS is a quinoline-based compound that possesses a sulfonamide functional group. This compound has been shown to exhibit promising biological activities, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of QS-QS is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. QS-QS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. QS-QS has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
QS-QS has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. QS-QS has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, QS-QS has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

QS-QS has several advantages as a tool for scientific research. This compound is relatively easy to synthesize, and it exhibits a wide range of biological activities. QS-QS is also relatively stable and can be stored for long periods without significant degradation. However, QS-QS does have some limitations. This compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, QS-QS has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several potential future directions for research involving QS-QS. One area of interest is the development of QS-QS derivatives with improved solubility and bioavailability. Another area of interest is the study of QS-QS in vivo, to better understand its potential toxicity and side effects. Finally, QS-QS could be investigated as a potential therapeutic agent for various diseases, including cancer and inflammation.
Conclusion
In conclusion, QS-QS is a valuable tool for scientific research due to its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for further study. While QS-QS does have some limitations, its potential applications in scientific research make it a valuable tool for researchers in various fields.

Synthesis Methods

The synthesis of QS-QS involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride to yield 8-tosyloxyquinoline. This intermediate is then reacted with piperazine to give 8-tosyloxypiperazinoquinoline. The final step involves the reaction of this intermediate with sodium sulfite to yield QS-QS.

Scientific Research Applications

QS-QS has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. QS-QS has also been shown to modulate the activity of various enzymes, making it a valuable tool for studying enzyme kinetics and regulation.

properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

8-(4-quinolin-8-ylsulfonylpiperazin-1-yl)sulfonylquinoline

InChI

InChI=1S/C22H20N4O4S2/c27-31(28,19-9-1-5-17-7-3-11-23-21(17)19)25-13-15-26(16-14-25)32(29,30)20-10-2-6-18-8-4-12-24-22(18)20/h1-12H,13-16H2

InChI Key

YVQLFSWAFRDEGO-UHFFFAOYSA-N

SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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